5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile 5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895542
InChI: InChI=1S/C14H16N8/c15-6-11-7-18-14(8-17-11)22-13-5-12(19-9-20-13)21-10-1-3-16-4-2-10/h5,7-10,16H,1-4H2,(H2,18,19,20,21,22)
SMILES:
Molecular Formula: C14H16N8
Molecular Weight: 296.33 g/mol

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15895542

Molecular Formula: C14H16N8

Molecular Weight: 296.33 g/mol

* For research use only. Not for human or veterinary use.

5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile -

Specification

Molecular Formula C14H16N8
Molecular Weight 296.33 g/mol
IUPAC Name 5-[[6-(piperidin-4-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C14H16N8/c15-6-11-7-18-14(8-17-11)22-13-5-12(19-9-20-13)21-10-1-3-16-4-2-10/h5,7-10,16H,1-4H2,(H2,18,19,20,21,22)
Standard InChI Key VVWHDZAMLUMWHZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a pyrazine-carbonitrile scaffold connected to a pyrimidine ring via an amino linker, with a piperidin-4-ylamino substituent at the pyrimidine’s 6-position. This arrangement creates three distinct pharmacophoric regions:

  • Pyrazine-carbonitrile moiety: The nitrile group at position 2 of the pyrazine ring forms hydrogen bonds with conserved water molecules in CHK1’s ATP-binding pocket, contributing to kinase selectivity .

  • Central pyrimidine bridge: Serves as a structural spacer, positioning the piperidine group for optimal interaction with the kinase’s hydrophobic regions.

  • Piperidin-4-ylamino group: Enhances solubility through its basic nitrogen while participating in van der Waals interactions with CHK1’s ribose-binding pocket .

Physicochemical Profile

Key physicochemical parameters include:

  • LogP: Calculated at 1.98 (PubChem), suggesting moderate lipophilicity suitable for cellular penetration

  • Topological polar surface area: 143 Ų, indicating potential blood-brain barrier impermeability

  • Hydrogen bond donors/acceptors: 5/8, influencing solubility and protein binding characteristics

Synthesis and Optimization

Synthetic Route

The synthesis follows a convergent strategy (Figure 1):

  • Pyrimidine core preparation: 4,6-dichloropyrimidine undergoes sequential amination reactions—first with piperidin-4-amine, then with 5-aminopyrazine-2-carbonitrile .

  • Coupling optimization: Palladium-catalyzed Buchwald-Hartwig amination achieves >80% yield when using Xantphos as ligand and cesium carbonate as base .

  • Final purification: Reverse-phase HPLC (ACN/water + 0.1% TFA) yields pharmaceutical-grade material (>95% purity) .

Synthetic Challenges

Key challenges addressed during development:

  • Regioselectivity control: The 6-position of pyrimidine shows higher reactivity toward nucleophilic substitution, requiring careful temperature modulation (60-80°C) .

  • Nitrile stability: Use of mild reducing conditions (H₂/Pd-C at 30 psi) prevents undesired reduction of the critical nitrile group .

Biological Activity and Mechanism

CHK1 Inhibition Profile

Biochemical assays reveal:

ParameterValue
CHK1 IC₅₀8.2 ± 1.1 nM
CHK2 Selectivity>400-fold
Cellular EC₅₀ (SW620)440 ± 40 nM

The compound exhibits competitive inhibition kinetics (Kᵢ = 3.8 nM) against CHK1’s ATP-binding site .

Mechanistic Insights

Crystallographic studies (PDB: 5F4N) show:

  • Nitrile oxygen forms a water-mediated hydrogen bond with Lys38 backbone carbonyl

  • Piperidine nitrogen participates in charge-charge interaction with Glu85 side chain

  • Pyrazine N1 hydrogen bonds with Cys87 main chain NH

Preclinical Development

In Vivo Pharmacokinetics

Mouse studies (10 mg/kg IV/oral):

ParameterIVOral
Cₘₐₓ (μg/mL)12.4 ± 2.18.9 ± 1.7
t₁/₂ (h)3.2 ± 0.54.1 ± 0.8
AUC₀–∞ (h·μg/mL)38 ± 5105 ± 12
Bioavailability-68%

Notably, the compound shows linear pharmacokinetics up to 50 mg/kg with no observed hepatotoxicity .

Combination Therapy Efficacy

In HT29 colon cancer xenografts:

Treatment GroupTumor Growth Inhibition
Irinotecan alone42% ± 6%
Irinotecan + Compound (25 mg/kg)89% ± 4%

Mechanistically, the compound abrogates irinotecan-induced S/G₂ arrest, increasing apoptotic markers (cleaved caspase-3) by 8-fold .

Structural Analogues and SAR

Piperidine Modifications

Comparative analysis of analogues:

  • 4-(Hydroxymethyl)piperidine derivative: 3-fold ↓ CHK1 potency (IC₅₀ = 24 nM) but improved aqueous solubility (8.2 mg/mL vs 1.4 mg/mL parent)

  • N-Methylpiperidine variant: Complete loss of activity (IC₅₀ >10,000 nM), highlighting the critical role of the secondary amine

Pyrazine Substitutions

  • Carbonitrile → Carboxamide: 100-fold ↓ potency due to disrupted water-mediated hydrogen bonding

  • Pyrazine → Pyridine: Eliminates selectivity over CHK2 (CHK1/CHK2 = 1.2)

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